1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
Description
1-(2-{[4-(3-Chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a phenyl ring. The triazole moiety is linked via a sulfanyl-acetyl bridge to a piperidine-4-carboxylic acid group. The compound’s design aligns with trends in drug discovery emphasizing multitarget engagement and improved pharmacokinetics through balanced lipophilicity (e.g., LogP) and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[2-[[4-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-19-8-7-17(13-18(19)24)28-21(15-5-3-2-4-6-15)25-26-23(28)33-14-20(29)27-11-9-16(10-12-27)22(30)31/h2-8,13,16H,9-12,14H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJIXYIUMZFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC(CC3)C(=O)O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes or receptors, to exert their effects.
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions, such as free radical reactions. These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.
Biochemical Pathways
For example, they can undergo reactions such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration. These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets and the downstream effects of these interactions.
Pharmacokinetics
The molecular weight of a similar compound, ethanone, 1- (3-chloro-4-methoxyphenyl)-, is 184620, which can provide some insights into its pharmacokinetic properties. The molecular weight can affect the compound’s absorption and distribution in the body, as well as its metabolism and excretion.
Biological Activity
1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a complex organic compound with potential pharmacological applications. Its structure incorporates a piperidine ring, a triazole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445 Da. The compound features several functional groups that enhance its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3S |
| Molecular Weight | 445 Da |
| LogP | 3.15 |
| Polar Surface Area (Ų) | 69 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Antibacterial Activity
Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A synthesized derivative demonstrated an IC50 value of 2.14 µM against urease, indicating strong inhibitory activity which could be leveraged for treating infections caused by urease-producing bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Enzyme assays have shown that derivatives can inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency is often measured in terms of IC50 values.
Table: Enzyme Inhibition IC50 Values
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative A | AChE | 1.13 |
| Derivative B | Urease | 2.14 |
| Derivative C | PLA2G15 | <1 |
Antioxidant Activity
Research has also suggested that compounds with similar structures may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The sulfanyl group is particularly recognized for its role in enhancing antioxidant activity.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : The triazole moiety enhances binding affinity to bacterial enzymes.
- Enzyme Inhibition : The presence of the piperidine ring facilitates interaction with active sites of enzymes like AChE and urease.
- Antioxidant Mechanism : Sulfanyl groups may scavenge free radicals, reducing oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Triazole Derivatives
Several analogs share the 1,2,4-triazole scaffold but differ in substituents and appended functional groups:
- 5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (CAS 338397-26-5):
- 3-(4-Amino-3-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)-3-(2-Chlorophenyl)-1-Phenylpropan-1-One: Features a sulfanylidene group and a propanone tail instead of the acetyl-piperidine chain. Crystal structure studies (e.g., PDB 1T69 analogs) suggest that such substitutions alter conformational flexibility and hydrogen-bonding networks .
Table 1: Structural Comparison of Triazole Derivatives
| Compound | Key Substituents | Pharmacokinetic Highlights |
|---|---|---|
| Target Compound | 3-Cl-4-OCH₃-Ph, COOH-piperidine | Moderate LogP (~2.1), high solubility |
| CAS 338397-26-5 | 3-CF₃-pyridine, thiol-piperidine | High LogP (~3.5), low solubility |
| CAS 259739-00-9 | 2,4-Dichlorophenyl, pyridazine linkage | Intermediate LogP (~2.8) |
Piperidine-Linked Analogs
Piperidine-4-carboxylic acid derivatives are common in kinase inhibitors and GPCR modulators:
- 1-{[1-(2-Fluorophenyl)-1H-1,2,3-Triazol-5-yl]Methyl}Piperidine-4-Carboxylic Acid (CAS MFCD22390668):
- 1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}Piperidine-3-Carboxylic Acid (CAS 1803571-15-4):
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to triazole-thiones like aglaithioduline, a known HDAC8 inhibitor . However, analogs with pyridine or pyridazine cores exhibit lower similarity (<50%), correlating with divergent biological targets .
Table 2: Computational Similarity Metrics
| Compound | Tanimoto (MACCS) | Dice (Morgan) | Predicted Activity |
|---|---|---|---|
| Target Compound | Reference | Reference | HDAC inhibition, kinase modulation |
| Aglaithioduline | 0.70 | 0.72 | HDAC8 inhibition |
| CAS 338397-26-5 | 0.55 | 0.58 | CYP450 inhibition |
| CAS 1803571-15-4 | 0.38 | 0.42 | Unknown |
Key Takeaways
- The target compound’s combination of a chloro-methoxy-substituted triazole and piperidine-4-carboxylic acid balances target affinity and solubility.
- Structural analogs with bulkier substituents (e.g., trifluoromethyl) prioritize stability over bioavailability.
- Computational tools (e.g., Tanimoto indexing) are critical for prioritizing analogs in early drug discovery .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing this triazole-piperidine hybrid compound?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Condensation of 3-chloro-4-methoxyphenyl hydrazine with a phenyl-substituted carbonyl compound to form the 1,2,4-triazole core .
- Step 2 : Thioacetylation using mercaptoacetic acid derivatives to introduce the sulfanyl-acetyl moiety .
- Step 3 : Coupling with piperidine-4-carboxylic acid via nucleophilic substitution or amide-bond formation .
- Key Reagents : Sodium acetate buffer (pH 4.6) for controlled reactivity, and solvents like DMF or THF for solubility optimization .
Q. How is the three-dimensional conformation of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography is the gold standard. Use SHELXL for refinement, focusing on resolving torsional angles in the triazole and piperidine moieties .
- Key Parameters : Monitor bond lengths (e.g., C-S bond in sulfanyl group: ~1.8 Å) and dihedral angles between aromatic rings to assess planarity .
- Data Cross-Validation : Compare crystallographic data with computational models (DFT or molecular mechanics) to confirm stability of the observed conformation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in the thioacetylation step .
- Reaction Path Screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., polar aprotic solvents for nucleophilic substitution) and catalysts (e.g., DMAP for acetylation) .
- Statistical Design of Experiments (DoE) : Employ factorial designs to test variables like temperature (60–100°C) and stoichiometry (1:1 to 1:1.2 for triazole:piperidine coupling) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay-Specific Validation : For enzyme inhibition studies, use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Metabolite Profiling : LC-MS/MS to rule off-target effects from hydrolyzed metabolites (e.g., piperidine-4-carboxylic acid derivatives) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to isolate pharmacophoric features .
Q. How to address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Twinning Analysis : Use PLATON to detect twinning in X-ray data, which may distort torsional angles in the triazole ring .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility, particularly in the sulfanyl-acetyl linker .
- Electron Density Maps : Re-examine residual density peaks in SHELXL to identify disordered solvent molecules or counterions influencing the model .
Q. What methods are recommended for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GABA transporters or ion channels .
- Cryo-EM : Resolve binding modes in membrane proteins (e.g., GPCRs) by trapping the compound-target complex in vitreous ice .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic (piperidine) vs. hydrogen-bonding (carboxylic acid) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
